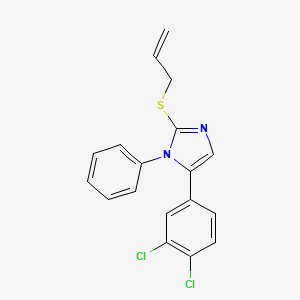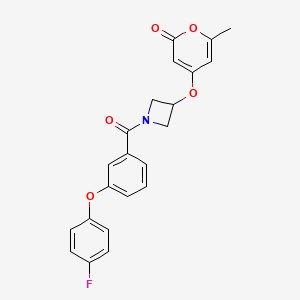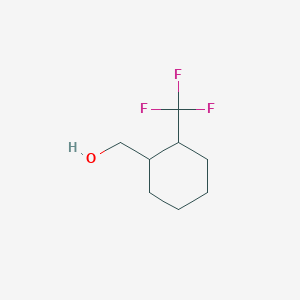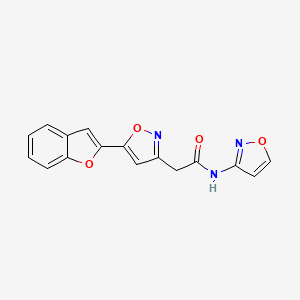
2-(allylthio)-5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and various substituents . The electron-donating and withdrawing properties of these substituents would likely have significant effects on the electronic structure of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-donating and withdrawing properties of the substituents, as well as the presence of the imidazole ring . The allylthio group could potentially undergo reactions involving the sulfur atom or the carbon-carbon double bond .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . The presence of multiple aromatic rings would likely make it relatively non-polar and insoluble in water . The dichlorophenyl group could potentially make the compound somewhat more polar .Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Applications
A study on novel 2-(chromon-3-yl)imidazole derivatives, including compounds with structural similarities to 2-(allylthio)-5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazole, revealed their potential as antimicrobial agents. These compounds were synthesized and evaluated for their in vitro antimicrobial activity against various pathogenic bacterial and fungal strains. Specifically, compounds with electron-withdrawing substituents demonstrated significant inhibitory activity, showcasing the relevance of such structures in developing antimicrobial agents (Sharma et al., 2017).
Structural Analysis and Drug Design
The structural analysis of 1-[(2-chlorophenyl)diphenylmethyl]-1H-imidazole highlighted its conformation, with phenyl rings almost perpendicular to the imidazole ring. Such structural insights are crucial for understanding the interaction mechanisms of these compounds with biological targets, aiding in the design of more effective drugs (Song & Shin, 1998).
Synthesis and Characterization
Research on the synthesis of novel imidazole derivatives, including those with allyl groups, has focused on developing efficient methods for their preparation. These studies not only provide new compounds for potential applications but also offer insights into the chemical properties and reactivity of these molecules, which are essential for their application in various scientific fields (Abbasi Shiran et al., 2013).
Corrosion Inhibition
Imidazole derivatives, including those structurally related to 2-(allylthio)-5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazole, have been studied for their corrosion inhibition properties. A specific investigation into the adsorption and inhibition efficiency of two imidazole derivatives on mild steel in sulfuric acid medium revealed high inhibition efficiency, demonstrating the potential of these compounds in industrial applications related to corrosion protection (Ouakki et al., 2019).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
5-(3,4-dichlorophenyl)-1-phenyl-2-prop-2-enylsulfanylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2S/c1-2-10-23-18-21-12-17(13-8-9-15(19)16(20)11-13)22(18)14-6-4-3-5-7-14/h2-9,11-12H,1,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZAIJGKESLQGNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC=C(N1C2=CC=CC=C2)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-amino-5-[(2-ethoxy-2-oxoethyl)sulfanyl]-4-(morpholin-4-ylcarbonyl)thiophene-2-carboxylate](/img/structure/B2770519.png)

![8-[(dibenzylamino)methyl]-7-(2-ethoxyethyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2770522.png)
![N-(4-fluorophenyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2770523.png)

![3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1-[(4-methoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B2770527.png)

![2-[6-(4-imidazol-1-ylphenyl)pyridazin-3-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2770529.png)

![2,5-dimethyl-N-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2770531.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2770538.png)
![(E)-4-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-3-buten-2-one](/img/structure/B2770539.png)
